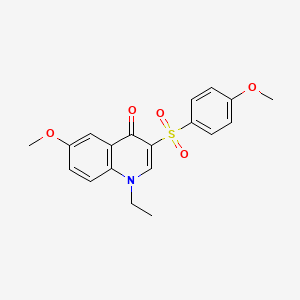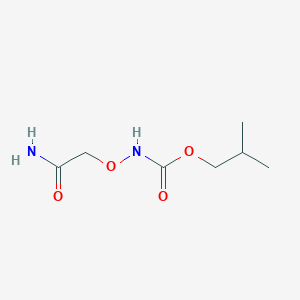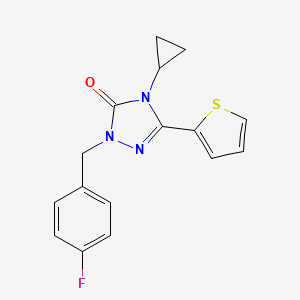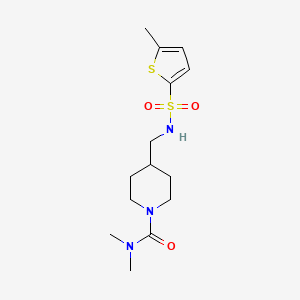
2-(pyriMidin-2-yl)Malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-2-yl)malononitrile is a heterocyclic compound that features a pyrimidine ring attached to a malononitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mécanisme D'action
Target of Action
The primary targets of pyrimidine-based compounds, such as 2-(pyriMidin-2-yl)Malononitrile, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play significant roles in the body’s inflammatory response and are crucial in the body’s defense against disease or infection .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, including this compound, is associated with the inhibition of PGE2 generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
Pyrimidines, including this compound, are involved in various biochemical pathways. They are essential components of nucleic acids, playing a crucial role in the synthesis of DNA and RNA . The de novo synthesis of pyrimidines involves the formation of the pyrimidine ring first, followed by the addition of ribose 5-phosphate . The inhibition of these pathways by pyrimidine-based compounds can lead to a decrease in the production of vital inflammatory mediators .
Result of Action
The result of the action of this compound is the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory conditions .
Analyse Biochimique
Biochemical Properties
The pyrimidine moiety in 2-(pyriMidin-2-yl)Malononitrile is known to interact with various enzymes, proteins, and other biomolecules . Pyrimidines are essential components of nucleic acids and play a crucial role in the synthesis of DNA and RNA
Cellular Effects
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects
Molecular Mechanism
It is known that pyrimidine derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Pyrimidines, including this compound, are involved in various metabolic pathways. They are essential for the synthesis of nucleic acids and are involved in numerous biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-yl)malononitrile typically involves the reaction of pyrimidine derivatives with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction between the pyrimidine derivative and malononitrile . Another approach involves the use of catalysts to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-2-yl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the malononitrile moiety acts as a nucleophile.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones in the presence of a base to form substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium ethoxide, catalysts like palladium or ruthenium complexes, and solvents such as ethanol or dimethylformamide .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrimidines, pyranopyrimidines, and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
2-(Pyrimidin-2-yl)malononitrile has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(pyrimidin-2-yl)malononitrile include:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its versatile reactivity and its ability to form a wide range of heterocyclic compounds with diverse biological activities. Its structure allows for easy modification, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
2-pyrimidin-2-ylpropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXVFFEGGNWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)



![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)




![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)
![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)


